molecular formula C4H8F3NO B6157837 (2S)-2-amino-4,4,4-trifluorobutan-1-ol CAS No. 1268883-23-3

(2S)-2-amino-4,4,4-trifluorobutan-1-ol

Cat. No.: B6157837
CAS No.: 1268883-23-3
M. Wt: 143.11 g/mol
InChI Key: CYRIDDDXXMMLMU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4,4,4-trifluorobutan-1-ol typically involves the use of fluorinated precursors and amination reactions. One common method includes the reaction of 4,4,4-trifluorobutanal with ammonia or an amine source under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-4,4,4-trifluorobutan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various fluorinated amines, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(2S)-2-amino-4,4,4-trifluorobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the development of specialty chemicals and advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The pathways involved often include inhibition or activation of enzymatic reactions, which can result in significant biological effects.

Comparison with Similar Compounds

  • (2S)-2-amino-3,3,3-trifluoropropanol
  • (2S)-2-amino-5,5,5-trifluoropentan-1-ol
  • (2S)-2-amino-2,2,2-trifluoroethanol

Comparison: Compared to these similar compounds, (2S)-2-amino-4,4,4-trifluorobutan-1-ol exhibits unique properties due to the specific positioning of the trifluoromethyl group and the butanol backbone. This configuration imparts distinct reactivity and stability, making it particularly valuable in applications requiring high selectivity and efficiency.

Properties

CAS No.

1268883-23-3

Molecular Formula

C4H8F3NO

Molecular Weight

143.11 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2/t3-/m0/s1

InChI Key

CYRIDDDXXMMLMU-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CO)N)C(F)(F)F

Canonical SMILES

C(C(CO)N)C(F)(F)F

Purity

95

Origin of Product

United States

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